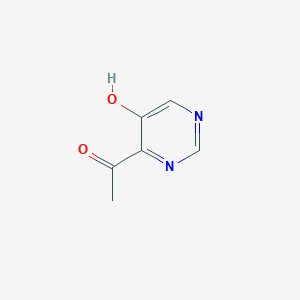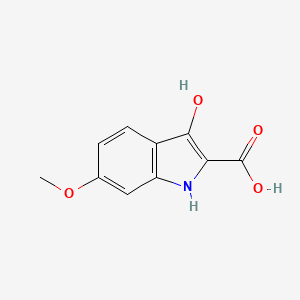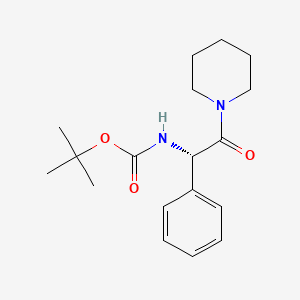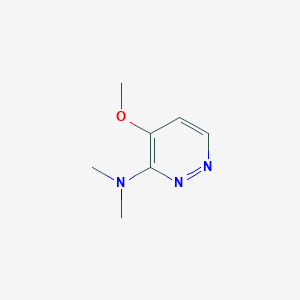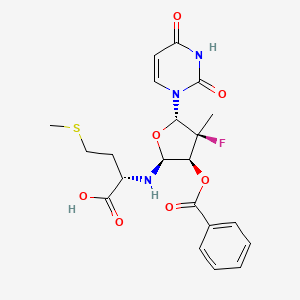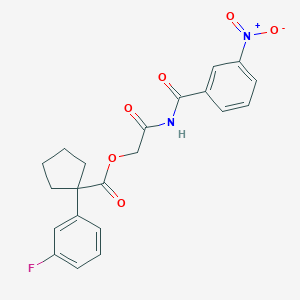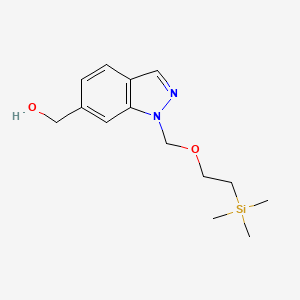
(3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane): is a complex organic compound characterized by its unique structure, which includes octyloxy and isopropylsulfane groups attached to a benzene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzene core substituted with octyloxy groups. This can be achieved through the alkylation of hydroquinone with octyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further functionalization to introduce the isopropylsulfane groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) can undergo various chemical reactions, including:
Oxidation: The isopropylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isopropylsulfane groups, yielding the corresponding thiol derivatives.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, derivatives of this compound can be used as probes or ligands in biochemical assays. The presence of sulfur groups can facilitate interactions with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism by which (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) exerts its effects depends on its specific application. In chemical reactions, the octyloxy and isopropylsulfane groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and stability.
Molecular Targets and Pathways:
Chemical Reactions: The benzene core and attached functional groups can act as reactive sites for further chemical modifications.
Biological Interactions: The sulfur-containing groups can interact with thiol groups in proteins, potentially affecting enzyme activity or protein structure.
相似化合物的比较
1,2-Bis(octyloxy)benzene: Similar structure but lacks the isopropylsulfane groups.
2,5-Bis(octyloxy)terephthalaldehyde: Contains octyloxy groups but has a different core structure.
Benzene, 1,1’,1’‘,1’‘’-(1,5-hexadiene-1,3,4,6-tetrayl)tetrakis-: Different core structure with multiple alkyl groups.
Uniqueness: (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) is unique due to the combination of octyloxy and isopropylsulfane groups attached to the benzene core. This combination imparts specific chemical and physical properties that are not present in similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C34H62O2S4 |
|---|---|
分子量 |
631.1 g/mol |
IUPAC 名称 |
1,4-dioctoxy-2,3,5,6-tetrakis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C34H62O2S4/c1-11-13-15-17-19-21-23-35-29-31(37-25(3)4)33(39-27(7)8)30(36-24-22-20-18-16-14-12-2)34(40-28(9)10)32(29)38-26(5)6/h25-28H,11-24H2,1-10H3 |
InChI 键 |
YNKCRXCBIOOMTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1SC(C)C)SC(C)C)OCCCCCCCC)SC(C)C)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


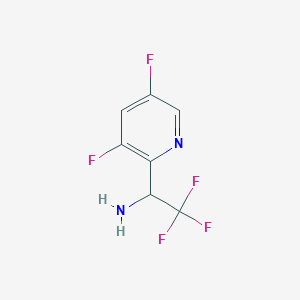

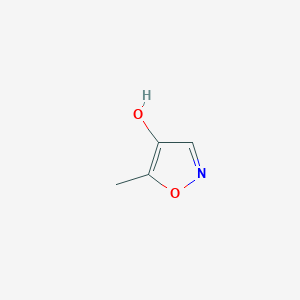
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
